![molecular formula C10H12BrN B567174 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1338096-94-8](/img/structure/B567174.png)
7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involved the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10BrN . The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8 (7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolines (THIQ) are important structural motifs of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . It has a molecular weight of 212.09 . It is insoluble in water . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C .Scientific Research Applications
Synthesis Methods and Derivatives
- Synthetic Techniques: The compound 7-bromo-1,2,3,4-tetrahydroisoquinoline has been synthesized via methods such as reductive amination of Schiff's bases, illustrating its accessibility for research purposes (Zlatoidský & Gabos, 2009).
- Derivatives from Marine Sources: Brominated tetrahydroisoquinolines, including variations of 7-bromo-tetrahydroisoquinoline, have been isolated from the red alga Rhodomela confervoides, indicating their occurrence in natural sources and potential for diverse applications (Ma et al., 2007).
Chemical Transformations
- Creation of Novel Compounds: Research has focused on using brominated tetrahydroisoquinolines to synthesize new chemical entities, such as pyrrolo[2,1-a]isoquinolines, demonstrating its utility in creating diverse molecular structures (Voskressensky et al., 2010).
- Involvement in Enzymatic Reactions: Studies have explored how certain derivatives of tetrahydroisoquinoline, including brominated forms, interact with enzymes like phenylethanolamine N-methyltransferase, indicating its relevance in biochemical pathways (Grunewald et al., 2005).
Photoredox Reactions and Biological Applications
- Photoredox Transformations: The use of bromo-tetrahydroisoquinolines in photoredox reactions has been documented, showcasing its potential in photochemical syntheses (Strada et al., 2019).
- Transformation in Marine Natural Products: The compound has been used in the transformation of marine natural products like renieramycin M, illustrating its application in the synthesis of biologically active compounds (Yokoya et al., 2023).
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4,7,12H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKBKESMSHBZNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738162 |
Source
|
Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1338096-94-8 |
Source
|
Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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